molecular formula C19H14ClNO4S B4750195 [2-(Phenylcarbamoyl)phenyl] 4-chlorobenzenesulfonate

[2-(Phenylcarbamoyl)phenyl] 4-chlorobenzenesulfonate

Cat. No.: B4750195
M. Wt: 387.8 g/mol
InChI Key: SMRDSSDEOBBBHJ-UHFFFAOYSA-N
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Description

[2-(Phenylcarbamoyl)phenyl] 4-chlorobenzenesulfonate is an organic compound that belongs to the class of sulfonate esters. This compound is characterized by the presence of a phenylcarbamoyl group attached to a phenyl ring, which is further connected to a 4-chlorobenzenesulfonate moiety. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Phenylcarbamoyl)phenyl] 4-chlorobenzenesulfonate typically involves the reaction of phenyl isocyanate with 2-aminophenol to form the intermediate [2-(Phenylcarbamoyl)phenyl]amine. This intermediate is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

[2-(Phenylcarbamoyl)phenyl] 4-chlorobenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [2-(Phenylcarbamoyl)phenyl] 4-chlorobenzenesulfonate is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of various bioactive molecules and functional materials .

Biology

In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown activity against various bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents .

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic applications, including as inhibitors of specific enzymes or as modulators of biological pathways .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of [2-(Phenylcarbamoyl)phenyl] 4-chlorobenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This inhibition can lead to the disruption of metabolic pathways or cellular processes, resulting in the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

    Phenylcarbamoyl derivatives: Compounds with similar structures but different substituents on the phenyl ring.

    Benzenesulfonate esters: Compounds with different substituents on the sulfonate group.

Uniqueness

[2-(Phenylcarbamoyl)phenyl] 4-chlorobenzenesulfonate is unique due to the presence of both phenylcarbamoyl and 4-chlorobenzenesulfonate groups. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

[2-(phenylcarbamoyl)phenyl] 4-chlorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClNO4S/c20-14-10-12-16(13-11-14)26(23,24)25-18-9-5-4-8-17(18)19(22)21-15-6-2-1-3-7-15/h1-13H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMRDSSDEOBBBHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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